Biotin alkyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is widely used in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly referred to as “click chemistry.” Biotin alkyne is utilized for the selective labeling of azide-containing molecules, such as proteins, nucleic acids, and other biomolecules, facilitating their detection and purification through biotin-streptavidin interactions .

Mechanism of Action

Target of Action

Biotin Alkyne is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This makes it a versatile tool in the field of bioconjugation, where it can be used to label a wide variety of biomolecules.

Mode of Action

The primary interaction of this compound is with azide-containing molecules. This interaction occurs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The result of this reaction is the formation of a stable triazole linkage . This allows for the tagging of a wide variety of biomolecules with biotin, facilitating their detection and analysis.

Biochemical Pathways

this compound, as a derivative of biotin, is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . . Alkyne-containing natural products are widely distributed in microbes and plants . The biosynthetic enzymes and pathways for alkyne formation have been a focus of research, with great efforts made to discover them .

Pharmacokinetics

This compound is non-cleavable , suggesting that once it forms a bond with a target molecule, this bond is stable and resistant to cleavage

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the biotinylation of a wide range of biomolecules, facilitating their detection and analysis in various biological and chemical applications. For example, it can be used as a monomer to copolymerize with other monomers to form biotin-labeled polymers .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition Therefore, the copper concentration in the environment can affect the efficiency of this compound’s action Additionally, the presence of azide-containing molecules is necessary for this compound to function

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin alkyne can be synthesized through various methods, including the reaction of biotin with propargylamine or other alkyne-containing reagents. One common approach involves the use of biotin-N-hydroxysuccinimide ester (biotin-NHS) and propargylamine in the presence of a base, such as triethylamine, to form the desired this compound product . The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at room temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as chromatography and recrystallization, to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Biotin alkyne primarily undergoes click chemistry reactions, specifically CuAAC reactions, where it reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

Common Reagents and Conditions

The CuAAC reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent, such as sodium ascorbate . The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures.

Major Products

The major product of the CuAAC reaction involving this compound is a biotinylated triazole derivative, which can be further utilized for detection and purification purposes through biotin-streptavidin interactions .

Scientific Research Applications

Biotin alkyne has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Biotin alkyne is unique in its ability to undergo click chemistry reactions with azide-containing molecules, making it highly versatile for bioconjugation applications. Similar compounds include:

Biotin azide: Reacts with alkyne-containing molecules through CuAAC reactions to form triazole linkages.

Biotin hydrazide: Used for labeling carbonyl-containing molecules through hydrazone formation.

Biotin maleimide: Reacts with thiol-containing molecules to form stable thioether linkages.

Compared to these compounds, this compound offers the advantage of forming highly stable triazole linkages, which are resistant to hydrolysis and other degradation processes .

Properties

IUPAC Name |

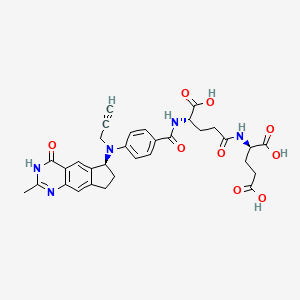

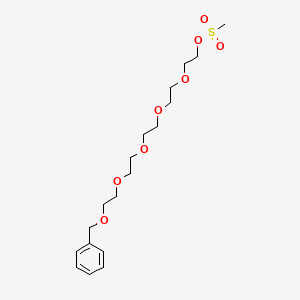

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXUHRONZVELPY-NHCYSSNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)